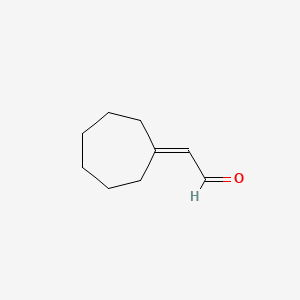

Acetaldehyde, cycloheptylidene-

Description

Overview of α,β-Unsaturated Carbonyl Compounds in Chemical Synthesis

α,β-Unsaturated carbonyl compounds, including aldehydes and ketones, are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. mdpi.comnih.gov This arrangement of alternating double and single bonds results in a delocalized π-electron system, which significantly influences the molecule's reactivity. pressbooks.pub They are key building blocks in organic chemistry, with their catalytic synthesis receiving considerable attention over the decades. rsc.org

The presence of two electrophilic centers, the carbonyl carbon and the β-carbon, allows for two main types of nucleophilic attack: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the carbon-carbon double bond). pressbooks.pub The regioselectivity of the reaction often depends on the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles such as organocuprates typically lead to 1,4-addition. pressbooks.pub

The synthesis of α,β-unsaturated carbonyl compounds can be achieved through various methods, including:

Aldol (B89426) Condensation: A common method for forming α,β-unsaturated aldehydes and ketones.

Oxidation of Allylic Alcohols: A direct route to the corresponding unsaturated carbonyls.

Carbonylation Reactions: An atom-efficient method to convert various substrates into α,β-unsaturated carbonyl products. rsc.org

Tandem Hydration/Condensation: Reactions of alkynes with aldehydes can yield α,β-unsaturated ketones. rsc.org

These compounds are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and polymers. mdpi.comnih.gov

Significance of Cycloheptylidene Moieties in Chemical Structures

The cycloheptylidene group is a seven-membered carbocyclic ring attached to the rest of a molecule via a double bond. While less common than their five- and six-membered counterparts (cyclopentylidene and cyclohexylidene), cycloheptane (B1346806) and its derivatives are found in the structures of various natural products and have been explored in medicinal chemistry. The incorporation of a cycloalkylidene moiety can influence a molecule's lipophilicity, conformational flexibility, and metabolic stability.

In medicinal chemistry, the introduction of cyclic structures, including those larger than the common six-membered rings, can be a strategic approach to modulate the pharmacological properties of a drug candidate. For instance, the cyclopropyl (B3062369) group, a smaller cycloalkane, is a well-established motif in drug discovery, often used to enhance potency and metabolic stability. scientificupdate.com While specific research on the broad significance of the cycloheptylidene moiety is less prevalent, the principles of using cyclic structures to constrain conformation and explore chemical space apply. The synthesis of azulene (B44059) derivatives, which contain a seven-membered ring, often involves precursors that could be related to cycloheptane structures, highlighting their role in constructing complex molecular frameworks. mdpi.com

Research Trajectories for "Acetaldehyde, cycloheptylidene-" within Organic Synthesis

Given the dual functionality of Acetaldehyde (B116499), cycloheptylidene-, its research trajectories can be envisioned along several lines. As an α,β-unsaturated aldehyde, it is a prime candidate for a variety of synthetic transformations. Research could focus on its utility as a building block in the synthesis of more complex molecules. For example, it could serve as a key intermediate in the construction of natural products or novel pharmaceutical scaffolds that incorporate a seven-membered ring.

The reactivity of the conjugated system could be exploited in various cycloaddition reactions, such as Diels-Alder reactions, to construct polycyclic systems. Furthermore, its potential as a substrate in asymmetric catalysis could be explored to generate chiral molecules with high enantiomeric purity. The development of new synthetic methods that efficiently introduce the cycloheptylideneacetaldehyde moiety would also be a valuable area of research. The structure elucidation of any new compounds derived from this molecule would rely on modern spectroscopic techniques like NMR. nih.gov

Structure

3D Structure

Properties

CAS No. |

79405-30-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-cycloheptylideneacetaldehyde |

InChI |

InChI=1S/C9H14O/c10-8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |

InChI Key |

CSDNDMWRNSUNKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CC=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cycloheptylidene Acetaldehyde and Analogous α,β Unsaturated Aldehydes

Strategies for Carbon-Carbon Bond Formation

The creation of the exocyclic double bond and the extension of the carbon chain in the synthesis of cycloheptylidene acetaldehyde (B116499) from cycloheptanone are achieved through various carbon-carbon bond-forming reactions. These strategies can be broadly categorized into homologation reactions and condensation reactions.

Homologation Reactions from Cyclic Ketones

Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit, such as a methylene (B1212753) group (-CH2-). researchgate.net For the synthesis of α,β-unsaturated aldehydes from cyclic ketones, this involves adding a two-carbon unit that will become the aldehyde and the vinylic carbon.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds with high stereoselectivity. wikipedia.orgconicet.gov.ar It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene. organic-chemistry.org A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. alfa-chemistry.com

The reaction begins with the deprotonation of a phosphonate reagent by a base to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the cyclic ketone (e.g., cycloheptanone). The resulting intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene (cycloheptylidene acetaldehyde) and the water-soluble phosphate byproduct. organic-chemistry.orgnrochemistry.com The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

The general scheme for the Horner-Wadsworth-Emmons reaction is as follows:

Step 1: Deprotonation of the phosphonate to form the carbanion.

Step 2: Nucleophilic addition of the carbanion to the ketone.

Step 3: Formation of an oxaphosphetane intermediate.

Step 4: Elimination to yield the alkene and a phosphate salt. nrochemistry.com

This reaction is a reliable method for chain elongation and is applicable to the synthesis of five- to seven-membered rings. nrochemistry.com

Two-carbon homologation is a recurring strategy in the synthesis of various natural products, converting aldehydes or ketones into α,β-unsaturated aldehydes. nih.gov This process effectively adds a two-carbon aldehyde unit to the original carbonyl compound.

A specific application of this methodology has been developed for the synthesis of cycloheptylidene acetaldehyde from cycloheptanone. This process utilizes phosphonate reagents containing a protected aldehyde group. The homologation cycle involves:

Condensation of the phosphonate reagent with the starting ketone (cycloheptanone).

Removal of the protecting group (e.g., a dimethylhydrazone) to reveal the aldehyde functionality. nih.gov

| Starting Material | Reagent | Product | Overall Yield | Reference |

| Cycloheptanone | Diethyl methylformyl-2-phosphonate dimethylhydrazone | Cycloheptylidene-acetaldehyde | 74% | nih.gov |

Aldol (B89426) and Related Condensation Reactions with Acetaldehyde Precursors

Aldol and related condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. sigmaaldrich.com They involve the reaction of an enolate ion with a carbonyl compound. When the initial β-hydroxy carbonyl adduct undergoes subsequent dehydration (loss of a water molecule), it leads to the formation of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com

Cross-aldol (or mixed aldol) condensations occur between two different carbonyl compounds. iitk.ac.in To be synthetically useful and avoid a complex mixture of products, the reaction is typically designed so that one carbonyl partner readily forms an enolate while the other acts as the electrophile. libretexts.org

In the context of synthesizing cycloheptylidene acetaldehyde, cycloheptanone would react with acetaldehyde. Under basic conditions, acetaldehyde can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone. The resulting β-hydroxy aldehyde intermediate can then be dehydrated, often promoted by heat, to yield the final α,β-unsaturated product, cycloheptylidene acetaldehyde. libretexts.orgmasterorganicchemistry.com

The reaction has been successfully applied to other cyclic ketones, such as the condensation of cyclopentanone with valeraldehyde to produce 2-pentylidenecyclopentanone. d-nb.info A general challenge is to favor the cross-condensation over the self-condensation of the aldehyde partner. d-nb.info

General Steps in Cross-Aldol Condensation:

Enolate Formation: A base removes an α-proton from one carbonyl compound (e.g., acetaldehyde) to form a nucleophilic enolate. iitk.ac.in

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second carbonyl compound (e.g., cycloheptanone). iitk.ac.in

Protonation: The resulting alkoxide is protonated to form a β-hydroxy carbonyl compound (the aldol addition product). iitk.ac.in

Dehydration: A molecule of water is eliminated to form a conjugated C=C double bond (the aldol condensation product). libretexts.org

The Claisen-Schmidt condensation is a specific type of cross-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This condition prevents the aromatic aldehyde from self-condensing, leading to a cleaner reaction. wikipedia.org The products are typically α,β-unsaturated aldehydes or ketones. taylorandfrancis.comscribd.com

While the strict definition requires an aromatic partner without α-hydrogens, the term is sometimes used more broadly to describe condensations between ketones and aldehydes in general. libretexts.org In a variant applicable to cycloheptylidene acetaldehyde synthesis, cycloheptanone (which has α-hydrogens) would react with acetaldehyde (which also has α-hydrogens). The higher reactivity of the aldehyde's carbonyl group makes it a good electrophile, and the reaction can be controlled to favor the formation of the desired cross-product. pearson.com The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium hydroxide. taylorandfrancis.com

Olefin Metathesis and Allylation Approaches for Conjugated Systems

Olefin metathesis and allylation represent powerful and versatile methods for the formation of carbon-carbon double bonds, central to the synthesis of conjugated systems like cycloheptylidene acetaldehyde. These techniques offer alternative pathways to traditional olefination reactions, providing unique advantages in terms of substrate scope and reaction conditions.

Ring-Closing Metathesis (RCM) is a prominent variation of olefin metathesis used to synthesize unsaturated rings of various sizes, typically ranging from 5 to 30 atoms. organic-chemistry.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes (commonly ruthenium-based), to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The removal of ethylene from the reaction mixture serves as a thermodynamic driving force for the reaction. organic-chemistry.org

While RCM is primarily used for cyclization, it can be conceptually applied to the synthesis of exocyclic olefins characteristic of cycloheptylidene acetaldehyde. A potential strategy would involve a precursor molecule containing a cycloheptyl ring and two alkenyl chains correctly positioned for an RCM reaction that forms the desired exocyclic double bond. For instance, the RCM of a diene substrate attached to a cycloheptanone precursor could be envisioned. The reaction proceeds through a metallacyclobutane intermediate, and its success is influenced by factors such as ring strain and the nature of the catalyst. organic-chemistry.orgwikipedia.org The development of catalysts, such as the Grubbs' first and second-generation catalysts, has significantly broadened the functional group tolerance and applicability of RCM in complex molecule synthesis. organic-chemistry.org

Carbonyl allylation is a fundamental carbon-carbon bond-forming reaction that involves the addition of an allyl nucleophile to an aldehyde or ketone, yielding a homoallylic alcohol. wikipedia.org This method can be adapted for the synthesis of cycloheptylidene acetaldehyde, likely starting from cycloheptanone.

A plausible synthetic route involves:

Carbonyl Allylation : Reacting cycloheptanone with an allylmetal reagent (e.g., allylmagnesium bromide or allylzinc). This adds an allyl group to the carbonyl carbon, forming 1-allylcycloheptan-1-ol.

Oxidation and Isomerization : The resulting tertiary alcohol would then require further functional group manipulation. This could involve oxidation and a subsequent isomerization of the double bond to bring it into conjugation with the newly formed aldehyde, although this is a non-trivial transformation.

A more direct approach involves the α-allylation of aldehydes or ketones. organic-chemistry.org This can be achieved through various catalytic methods, including the combination of palladium and enamine catalysis, which allows for the direct allylic alkylation of cyclic ketones. organic-chemistry.org Subsequent oxidative cleavage of the allyl group's terminal double bond would yield the desired aldehyde functionality.

Control of Stereoselectivity and Isomer Configuration in Synthesis

Achieving control over the geometry of the double bond (E/Z isomerism) and the stereochemistry of chiral centers is a critical aspect of synthesizing α,β-unsaturated aldehydes and their analogs.

E/Z Isomer Control in α,β-Unsaturated Systems

The geometry of the double bond in α,β-unsaturated systems significantly influences the molecule's properties and reactivity. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common olefination methods, offering predictable, albeit often opposing, stereochemical control.

Wittig Reaction : This reaction couples an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl or H substituents) typically react under kinetic control to produce predominantly the (Z)-alkene. wikipedia.orgtotal-synthesis.com

Stabilized ylides (with electron-withdrawing groups) are more stable, allowing the reaction to equilibrate towards the thermodynamically favored (E)-alkene. organic-chemistry.orgtotal-synthesis.com

The Schlosser modification of the Wittig reaction can be employed to obtain the (E)-alkene from non-stabilized ylides. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. nrochemistry.com

The standard HWE reaction strongly favors the formation of the thermodynamic (E)-alkene, often with excellent selectivity. nrochemistry.comorganic-chemistry.orgtcichemicals.com This is a key advantage over the Wittig reaction for accessing (E)-isomers. alfa-chemistry.com

The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions (e.g., KHMDS/18-crown-6 in THF at low temperature) to favor the kinetic product, yielding the (Z)-alkene with high selectivity. nrochemistry.com

| Reaction | Reagent Type | Primary Product | Controlling Factors | Modification for Opposite Isomer |

|---|---|---|---|---|

| Wittig | Non-stabilized Ylide | (Z)-alkene | Kinetic control, solvent, salt effects wikipedia.org | Schlosser Modification |

| Wittig | Stabilized Ylide | (E)-alkene | Thermodynamic control organic-chemistry.org | - |

| HWE | Standard Phosphonate | (E)-alkene | Thermodynamic control nrochemistry.comorganic-chemistry.org | Still-Gennari Modification |

| Still-Gennari (HWE) | Electron-withdrawing Phosphonate | (Z)-alkene | Kinetic control, specific bases/additives nrochemistry.com | - |

Diastereoselective and Enantioselective Synthesis Pathways

For analogs of cycloheptylidene acetaldehyde that possess additional stereocenters, controlling diastereoselectivity and enantioselectivity is paramount.

Diastereoselective Synthesis : When a substrate already contains a chiral center, new stereocenters can be introduced with a preference for one diastereomer over another. This is often achieved through substrate control, where the existing stereocenter directs the approach of reagents. Chiral auxiliary-based methods are also common, where a chiral group is temporarily attached to the molecule to direct a stereoselective transformation and is subsequently removed.

Enantioselective Synthesis : Creating a single enantiomer from an achiral starting material requires the use of a chiral catalyst or reagent.

Organocatalysis : This field has provided powerful tools for enantioselective synthesis. For instance, the enantioselective alkylation of α,β-unsaturated aldehydes can be achieved using chiral secondary amine catalysts (e.g., diarylprolinol derivatives) via dienamine activation. acs.org This allows for the introduction of substituents at the γ-position with high enantiomeric excess. acs.org

Enantioselective Allylation : Catalytic enantioselective methods for carbonyl allylation have been developed, often employing chiral Lewis acid catalysts in conjunction with allylsilane or allylstannane reagents. wikipedia.org These methods can establish a new stereocenter at the carbinol carbon with high enantioselectivity.

Protective Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules like functionalized cycloheptylidene acetaldehyde analogs, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.org This strategy, known as functional group protection, involves three key steps: protection, reaction, and deprotection. libretexts.org

For α,β-unsaturated aldehydes, the carbonyl group is highly reactive towards nucleophiles and reducing agents. If a transformation requires such reagents to act on a different functional group (e.g., reduction of an ester with LiAlH₄ or a Grignard reaction with an ester), the aldehyde must be protected. libretexts.orgchemistrysteps.com

Acetal Protection : The most common protecting group for aldehydes and ketones is the acetal, particularly cyclic acetals formed by reacting the carbonyl with a diol (e.g., ethylene glycol) under acidic catalysis. chemistrysteps.compressbooks.pub

Stability : Acetals are stable under neutral to strongly basic and nucleophilic conditions, making them ideal for protecting carbonyls during reactions involving Grignard reagents, organolithiums, or metal hydrides. libretexts.orgchemistrysteps.compressbooks.pub

Deprotection : The acetal group is easily removed by treatment with aqueous acid, regenerating the original carbonyl group. pressbooks.pub

| Protecting Group | Structure | Protection Conditions | Stable To | Deprotection Conditions |

|---|---|---|---|---|

| Dimethyl Acetal | -C(OCH₃)₂- | CH₃OH, H⁺ | Bases, Nucleophiles, Reducing Agents | Aqueous Acid (H₃O⁺) |

| Cyclic Acetal (1,3-Dioxolane) | -C(OCH₂CH₂O)- | HOCH₂CH₂OH, H⁺ | Bases, Nucleophiles, Reducing Agents chemistrysteps.compressbooks.pub | Aqueous Acid (H₃O⁺) pressbooks.pub |

| Cyclic Dithioacetal (1,3-Dithiane) | -C(SCH₂CH₂S)- | HSCH₂CH₂SH, Lewis Acid | Acids, Bases, Nucleophiles, Reducing Agents | Metal salts (e.g., HgCl₂), Oxidizing agents wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of Cycloheptylidene Acetaldehyde

Nucleophilic Addition Pathways to the α,β-Unsaturated Carbonyl System

The presence of two electrophilic centers in cycloheptylidene acetaldehyde (B116499) leads to two competing nucleophilic addition pathways: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (also known as a Michael-type reaction) to the β-carbon. libretexts.orglibretexts.org The preferred pathway is influenced by several factors, including the nature of the nucleophile and the reaction conditions. fiveable.me

In 1,2-addition, the nucleophile directly attacks the electrophilic carbon atom of the carbonyl group. libretexts.orgyoutube.com This process involves the breaking of the carbon-oxygen π-bond and the formation of a new bond between the nucleophile and the carbonyl carbon, resulting in a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgopenstax.org

This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.orgchemistrysteps.com The high reactivity and strong basicity of these reagents lead to a rapid and irreversible attack at the carbonyl carbon, which is kinetically favored. libretexts.orgyoutube.com The steric hindrance around the carbonyl group also plays a role; aldehydes, being less sterically hindered than ketones, generally exhibit a higher propensity for 1,2-addition. libretexts.orgrsc.org

Table 1: Factors Favoring 1,2-Addition

| Factor | Description |

| Nucleophile Strength | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) |

| Reaction Control | Typically under kinetic control, as the reaction is often fast and irreversible |

| Substrate Sterics | Less sterically hindered carbonyl groups, such as those in aldehydes, favor this pathway |

The 1,4-conjugate addition, or Michael reaction, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. chemistrysteps.comwikipedia.org The conjugation in cycloheptylidene acetaldehyde allows for the delocalization of electron density, rendering the β-carbon electrophilic. libretexts.org When a nucleophile attacks this position, the π-electrons are pushed through the conjugated system, ultimately leading to the formation of an enolate intermediate. libretexts.orgmasterorganicchemistry.com This enolate then tautomerizes to the more stable keto form upon protonation. libretexts.org

This reaction pathway is typically favored by softer, less basic nucleophiles. chemistrysteps.com Examples of such nucleophiles, often referred to as Michael donors, include enolates derived from doubly stabilized carbon compounds like malonic esters and β-ketoesters, as well as Gilman reagents (organocuprates). fiveable.mechemistrysteps.com The Michael addition is a thermodynamically controlled process, leading to the more stable 1,4-adduct. organic-chemistry.org

Table 2: Characteristics of 1,4-Conjugate Addition

| Characteristic | Description |

| Reaction Type | Nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound. |

| Nucleophiles (Michael Donors) | Softer, resonance-stabilized carbanions (e.g., enolates of malonates, β-ketoesters), Gilman reagents. |

| Electrophiles (Michael Acceptors) | Activated alkenes such as α,β-unsaturated aldehydes, ketones, esters, and nitriles. |

| Thermodynamic Control | The reaction is generally under thermodynamic control, favoring the more stable 1,4-adduct. |

| Intermediate | Proceeds through the formation of a resonance-stabilized enolate intermediate. |

Electrophilic and Nucleophilic Activation Modes of the Aldehyde Functionality

The aldehyde group in cycloheptylidene acetaldehyde can be activated in several ways to facilitate reactions. In electrophilic activation, a Lewis or Brønsted acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. masterorganicchemistry.com This is a common strategy in many carbonyl addition reactions.

Conversely, the aldehyde can be transformed into a nucleophilic species. One prominent method involves the formation of an enamine or an enolate. researchgate.net For instance, in organocatalysis, secondary amines can react with the aldehyde to form a nucleophilic enamine intermediate, which can then participate in various asymmetric reactions. organic-chemistry.org This activation mode is crucial for expanding the synthetic utility of aldehydes beyond their inherent electrophilic nature.

Catalytic Transformations Involving Acetaldehyde, cycloheptylidene-

The reactivity of cycloheptylidene acetaldehyde can be controlled and enhanced through the use of catalysts, enabling a wide range of selective transformations.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes like cycloheptylidene acetaldehyde. Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze these reactions. organic-chemistry.orgresearchgate.net The catalyst reacts with the aldehyde to form a transient iminium ion, which lowers the LUMO of the conjugated system, thereby activating it towards nucleophilic attack. Alternatively, the formation of a nucleophilic enamine intermediate allows the aldehyde to act as a nucleophile. organic-chemistry.org

These organocatalytic methods have been successfully applied to a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and cyclization cascades, affording products with high enantioselectivity. organic-chemistry.orgrsc.orgnih.govsigmaaldrich.com For example, the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes using chiral organocatalysts can lead to the formation of valuable chiral building blocks. organic-chemistry.org

Transition metal catalysis offers another avenue for the transformation of cycloheptylidene acetaldehyde. Palladium catalysts, in particular, are widely used in a variety of cross-coupling and cyclization reactions. libretexts.orgrsc.org While direct reactions with the aldehyde functionality can be challenging, palladium catalysts can be employed in reactions involving the alkene moiety or in cascade reactions.

Palladium-catalyzed reactions often involve an oxidative addition step, where the palladium(0) catalyst inserts into a bond, followed by migratory insertion, and finally reductive elimination to regenerate the catalyst and form the product. youtube.com For instance, in a Heck-type reaction, the palladium catalyst could facilitate the coupling of an aryl or vinyl halide to the β-carbon of the unsaturated aldehyde. libretexts.org Furthermore, palladium-catalyzed cyclization reactions can construct complex ring systems from acyclic precursors containing the cycloheptylidene acetaldehyde motif. nih.govumich.edu The choice of ligands and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these processes. libretexts.orgthieme-connect.de

Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The reactivity of cycloheptylidene acetaldehyde is dominated by the two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. The large cycloheptylidene group introduces significant steric hindrance around the C=C bond, which can influence the regioselectivity and stereoselectivity of various addition reactions. Mechanistic investigations into the reactions of this compound and structurally similar α,β-unsaturated aldehydes have elucidated several key pathways for forming new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Pathways in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using cycloheptylidene acetaldehyde as a starting material can be achieved through several fundamental reaction mechanisms, including conjugate additions, carbonyl additions, and cycloadditions.

Conjugate (Michael) Addition: As a classic Michael acceptor, cycloheptylidene acetaldehyde is susceptible to nucleophilic attack at the β-carbon. The reaction is typically initiated by the deprotonation of a pronucleophile (e.g., a malonic ester or a β-ketoester) by a base to generate a resonance-stabilized enolate. wikipedia.org This enolate then attacks the electrophilic β-carbon of the cycloheptylidene acetaldehyde. youtube.com The resulting intermediate is a new enolate which is subsequently protonated during workup to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.comlibretexts.org Organocuprates (Gilman reagents) are particularly effective for 1,4-addition to α,β-unsaturated aldehydes, providing a reliable method for adding alkyl or aryl groups to the β-position while minimizing direct attack at the carbonyl group. wikipedia.org

Table 1: Regioselectivity in Nucleophilic Additions to Cycloheptylidene Acetaldehyde

| Nucleophile | Catalyst/Conditions | Predominant Mechanism | Product Type |

|---|---|---|---|

| R₂CuLi (Gilman Reagent) | Ether, low temp. | 1,4-Conjugate Addition | Saturated Aldehyde |

| RMgX (Grignard Reagent) | Ether, no catalyst | 1,2-Direct Addition | Allylic Alcohol |

| RMgX (Grignard Reagent) | CuI (catalytic) | 1,4-Conjugate Addition | Saturated Aldehyde |

Grignard and Organolithium Reactions: The reaction of cycloheptylidene acetaldehyde with Grignard reagents (RMgX) can proceed via two competitive pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. wikipedia.orgleah4sci.com In the absence of catalysts, direct 1,2-addition is often favored, proceeding through a six-membered ring transition state to form an allylic alcohol after acidic workup. wikipedia.orgpw.live However, the steric bulk of the cycloheptylidene moiety may influence this outcome. The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide, dramatically shifts the selectivity towards 1,4-addition by forming a transient organocuprate species in situ, which preferentially attacks the β-carbon. wikipedia.org

Organocatalytic Reactions: In asymmetric synthesis, cycloheptylidene acetaldehyde can be activated by chiral secondary amine catalysts (e.g., proline derivatives or imidazolidinones). mdpi.comcore.ac.uk The mechanism involves the reversible formation of a chiral iminium ion from the aldehyde and the catalyst. nih.gov This transformation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it a more potent electrophile for weak nucleophiles. youtube.com Furthermore, the chiral environment created by the catalyst effectively shields one face of the molecule, directing the nucleophilic attack to the opposite face and thereby inducing high enantioselectivity in reactions like Michael additions or Diels-Alder cycloadditions. mdpi.comcore.ac.uk

Cycloaddition Reactions: The electron-deficient alkene moiety of cycloheptylidene acetaldehyde makes it a competent dienophile for [4+2] Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In a normal-demand Diels-Alder reaction, it reacts with an electron-rich conjugated diene. The mechanism is a concerted, pericyclic process that proceeds through a single cyclic transition state, simultaneously forming two new sigma bonds and a cyclohexene (B86901) ring. wikipedia.orgalfa-chemistry.com The stereochemistry of the reaction is highly controlled, with the substituents from the diene and dienophile retaining their relative orientations in the product. organic-chemistry.org

Mechanistic Pathways in Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds at the electrophilic centers of cycloheptylidene acetaldehyde primarily involves conjugate addition of heteroatomic nucleophiles or cycloaddition reactions where the carbonyl group participates.

Hetero-Michael Additions: The conjugate addition of heteroatom nucleophiles like thiols (thiol-Michael addition) or amines (aza-Michael addition) is a highly efficient process. The mechanism is analogous to the carbon-based Michael addition. For instance, a thiol (R-SH) can add to the β-carbon under basic conditions or catalysis to form a stable carbon-sulfur bond. Similarly, primary or secondary amines can add to form β-amino aldehydes. wikipedia.org These reactions are often reversible but can be driven to completion.

Hetero-Diels-Alder Reaction: The carbonyl group (C=O) of cycloheptylidene acetaldehyde can function as a "heterodienophile" in a [4+2] cycloaddition with a conjugated diene. This variant, known as the oxo-Diels-Alder reaction, is a powerful method for synthesizing six-membered oxygen-containing heterocycles (dihydropyrans). wikipedia.orgnumberanalytics.com The reaction can be promoted by Lewis acids, which coordinate to the carbonyl oxygen, lowering the LUMO of the C=O π-bond and accelerating the reaction. organic-chemistry.org The mechanism is concerted, leading to a stereospecific formation of C-C and C-O bonds.

Table 2: Research Findings on Reactions of α,β-Unsaturated Aldehydes

| Reaction Type | Key Mechanistic Feature | Typical Outcome/Product | Reference |

|---|---|---|---|

| Organocatalytic Michael Addition | Formation of a transient chiral iminium ion from the aldehyde and a secondary amine catalyst. | Enantioselective formation of 1,5-dicarbonyl compounds. | mdpi.comnih.gov |

| Grignard Addition (Cu-catalyzed) | In situ formation of an organocuprate species that favors 1,4-attack. | Selective formation of β-alkylated saturated aldehydes. | wikipedia.org |

| Oxo-Diels-Alder | The aldehyde's C=O group acts as a dienophile in a concerted [4+2] cycloaddition. | Formation of dihydropyran rings. | wikipedia.orgnumberanalytics.com |

Spectroscopic Characterization for Structural and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. intermediateorgchemistry.co.uk For Acetaldehyde (B116499), cycloheptylidene-, various NMR experiments can elucidate the chemical environment of each proton and carbon, reveal the conformation of the seven-membered ring, and definitively assign the stereochemistry of the exocyclic double bond.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aldehydic, Olefinic, and Aliphatic Protons

The ¹H NMR spectrum of Acetaldehyde, cycloheptylidene- is expected to display distinct signals corresponding to the three main types of protons: aldehydic, olefinic, and aliphatic.

Aldehydic Proton: The proton attached to the carbonyl carbon (the aldehyde proton) is highly deshielded and is expected to appear as a singlet or a narrow triplet (due to coupling with the olefinic proton) in the downfield region of the spectrum, typically between δ 9-10 ppm. orgchemboulder.comlibretexts.org

Olefinic Proton: The proton on the β-carbon of the double bond will resonate in the olefinic region, generally between δ 5.0-7.0 ppm. Its chemical shift and multiplicity will be influenced by its coupling to the aldehydic proton and the adjacent allylic protons on the cycloheptane (B1346806) ring.

Aliphatic Protons: The twelve protons on the cycloheptane ring are aliphatic. Those on the carbon adjacent to the double bond (allylic protons) will be the most deshielded of the aliphatic protons, likely appearing in the δ 2.0-2.7 ppm range. orgchemboulder.com The remaining methylene (B1212753) protons would appear further upfield, typically between δ 1.2-1.8 ppm. np-mrd.org Due to the conformational flexibility of the seven-membered ring, these signals may be broad or complex at room temperature. youtube.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.0 - 10.0 | d (doublet) |

| Olefinic (=CH-) | 5.5 - 6.5 | m (multiplet) |

| Allylic (-CH₂-C=) | 2.0 - 2.7 | m (multiplet) |

| Aliphatic (-CH₂-) | 1.2 - 1.8 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbonyl and Olefinic Carbons

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and crucial information about their hybridization and electronic environment. pressbooks.pub For Acetaldehyde, cycloheptylidene-, the key signals are for the carbonyl and olefinic carbons.

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and is expected to have a chemical shift in the range of δ 190-210 ppm. oregonstate.eduwisc.edu

Olefinic Carbons: The two sp²-hybridized carbons of the double bond will resonate in the δ 100-160 ppm region. pressbooks.pubcdnsciencepub.com The carbon directly attached to the carbonyl group (α-carbon) and the carbon within the ring (β-carbon) will have distinct chemical shifts due to their different electronic environments.

Aliphatic Carbons: The sp³-hybridized carbons of the cycloheptane ring will appear in the upfield region of the spectrum, typically between δ 20-50 ppm. pressbooks.pub The symmetry of the molecule will dictate the number of distinct signals observed for these seven carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 210 |

| Olefinic (α-C) | 130 - 150 |

| Olefinic (β-C) | 140 - 160 |

| Aliphatic (-CH₂-) | 20 - 50 |

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) for Carbonyl Oxygen Electronic State

¹⁷O NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers direct insight into the electronic state of oxygen atoms. huji.ac.il For Acetaldehyde, cycloheptylidene-, ¹⁷O NMR can probe the electronic environment of the carbonyl oxygen. The chemical shifts for aldehyde carbonyl oxygens typically range from δ 500 to 600 ppm. taylorfrancis.com The conjugation of the carbonyl group with the C=C double bond leads to increased electron density at the oxygen atom, resulting in shielding. This means the ¹⁷O signal for an α,β-unsaturated aldehyde appears at a higher field (lower ppm value) compared to its saturated counterpart. mdpi.com This shift provides a sensitive measure of the extent of conjugation within the molecule. taylorfrancis.commdpi.com

| Oxygen Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 500 - 600 |

Nuclear Overhauser Effect (NOE) Spectroscopy for Double-Bond Configuration

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. intermediateorgchemistry.co.ukwikipedia.org This makes NOE spectroscopy, particularly the 2D NOESY experiment, an essential tool for determining stereochemistry and conformation. wikipedia.orglibretexts.org For Acetaldehyde, cycloheptylidene-, a key structural feature to determine is the configuration (E/Z) of the exocyclic double bond. This can be unambiguously assigned by observing specific NOE correlations. For the Z-isomer, an NOE would be expected between the aldehydic proton and the allylic protons on the cycloheptane ring. Conversely, for the E-isomer, no such correlation would be observed.

| Isomer | Irradiated Proton | Expected NOE Enhancement |

|---|---|---|

| Z-isomer | Aldehydic Proton | Allylic Protons on Cycloheptane Ring |

| E-isomer | Aldehydic Proton | Olefinic Proton |

| E-isomer | Olefinic Proton | Allylic Protons on Cycloheptane Ring |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.orglibretexts.org The IR spectrum of Acetaldehyde, cycloheptylidene- is expected to show several characteristic absorption bands that confirm its structure. The most diagnostic peaks are those for the α,β-unsaturated aldehyde moiety.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2830 - 2695 (often two bands) | Medium |

| Carbonyl (conjugated) | C=O Stretch | 1710 - 1685 | Strong |

| Alkene | C=C Stretch | ~1640 | Medium-Weak |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

Data sourced from general values for α,β-unsaturated aldehydes. orgchemboulder.comlibretexts.org

The presence of a strong band around 1685-1710 cm⁻¹ is indicative of the conjugated carbonyl group; conjugation lowers the frequency from that of a typical saturated aldehyde (1740-1720 cm⁻¹). orgchemboulder.comlibretexts.org The appearance of one or two medium-intensity bands in the 2695-2830 cm⁻¹ region is highly characteristic of the aldehyde C-H stretch. orgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule is fragmented in a reproducible manner, yielding a unique fingerprint that aids in structure elucidation. libretexts.org

For Acetaldehyde, cycloheptylidene- (Molecular Formula: C₉H₁₄O, Molecular Weight: 138.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. Characteristic fragmentation patterns for aldehydes include α-cleavage, which involves the loss of a hydrogen radical (M-1) to give an acylium ion, or the loss of the entire formyl group (M-29). libretexts.org Further fragmentation would likely involve the cycloheptane ring, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺) |

| 137 | [C₉H₁₃O]⁺ | α-cleavage (Loss of H˙) |

| 110 | [C₈H₁₄]⁺˙ | Loss of CO |

| 109 | [C₉H₁₃]⁺ | α-cleavage (Loss of CHO˙) |

| 95 | [C₇H₁₁]⁺ | Ring Fragmentation |

Due to a lack of specific scientific data for the chemical compound "Acetaldehyde, cycloheptylidene-," it is not possible to generate a detailed article focusing on its spectroscopic characterization and the X-ray crystallography of its derivatives.

Extensive searches for research findings, including spectroscopic data and crystallographic analyses directly related to "Acetaldehyde, cycloheptylidene-," did not yield sufficient information to construct the requested professional and authoritative article. The available scientific literature does not appear to contain in-depth studies on the specific structural and mechanistic elucidation of this compound through the specified analytical techniques.

Therefore, the generation of an article that strictly adheres to the provided outline and focuses solely on "Acetaldehyde, cycloheptylidene-" cannot be fulfilled at this time. Further research and publication of data on this specific compound would be necessary to provide the detailed content required.

Advanced Applications in Organic Synthesis and Material Science

A Versatile Precursor in Complex Molecule Synthesis

The inherent reactivity of the α,β-unsaturated aldehyde functionality, combined with the conformational flexibility of the cycloheptyl group, makes cycloheptylidene acetaldehyde (B116499) an attractive starting material for the synthesis of a wide array of complex molecules. Its utility as a precursor for both polycyclic and heterocyclic systems has been demonstrated in several studies.

Gateway to Polycyclic and Spirocyclic Ring Systems

Cycloheptylidene acetaldehyde has proven to be an effective precursor for the synthesis of spirocyclic compounds, which are characterized by two rings connected by a single common atom. A notable application is in the synthesis of spirocyclic benzopyran derivatives. In these reactions, cycloheptylidene acetaldehyde can be employed as a dienophile in a domino reaction sequence. For instance, its reaction with a suitable diene can lead to the formation of a spirocyclic system in a single synthetic operation, showcasing the efficiency of this building block in rapidly assembling complex three-dimensional structures.

A specific example involves an organocatalyst-mediated domino reaction for the construction of a steroid framework. This process highlights the potential of cycloheptylidene acetaldehyde in the stereoselective synthesis of biologically relevant and structurally complex polycyclic systems.

An Intermediate in the Synthesis of Heterocyclic Compounds

While specific examples detailing the role of cycloheptylidene acetaldehyde as a direct intermediate in the synthesis of a broad range of heterocyclic compounds are not extensively documented in readily available literature, its structural motifs suggest its potential in this area. The α,β-unsaturated aldehyde functionality is a well-established reactive handle for the introduction of heteroatoms and the subsequent formation of heterocyclic rings. For example, it could potentially undergo reactions with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, to form pyrazoline, isoxazoline, and pyrimidine (B1678525) derivatives, respectively. Further research in this area could unveil novel pathways to diverse heterocyclic scaffolds.

Fueling the Development of Novel Synthetic Methodologies

The unique reactivity of cycloheptylidene acetaldehyde has spurred the development of new synthetic methods, particularly in the realm of organocatalysis. Its participation in domino or cascade reactions, where multiple bond-forming events occur in a single pot, exemplifies its contribution to efficient and atom-economical synthesis.

An important example is its use in an organocatalyst-mediated domino reaction designed for the construction of steroid frameworks. This methodology showcases the ability of cycloheptylidene acetaldehyde to engage in a sequence of reactions, such as Michael additions and aldol (B89426) condensations, under the control of a chiral organocatalyst to produce complex polycyclic structures with high stereoselectivity. Such advancements are crucial for the efficient synthesis of natural products and their analogues.

| Catalyst Type | Reaction Type | Key Bond Formations | Product Type |

| Chiral Organocatalyst | Domino (Cascade) Reaction | C-C | Polycyclic (Steroid-like) |

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The utility of a building block in DOS lies in its ability to be readily transformed into a variety of different molecular scaffolds.

While direct and extensive studies explicitly detailing the application of cycloheptylidene acetaldehyde in large-scale diversity-oriented synthesis libraries are not prominently reported, its potential is evident. The combination of its reactive aldehyde group and the seven-membered ring allows for a multitude of chemical transformations. By systematically varying reaction partners and conditions, cycloheptylidene acetaldehyde could serve as a starting point for the generation of a library of compounds with diverse skeletons and substitution patterns. For instance, its participation in multicomponent reactions or its functionalization through various cycloaddition reactions could lead to a wide range of structurally distinct molecules, a key goal of diversity-oriented synthesis. Further exploration of its reactivity in automated synthesis platforms could solidify its role as a valuable tool in the generation of molecular diversity for drug discovery and chemical biology.

Future Research Directions and Unexplored Avenues for Cycloheptylidene Acetaldehyde

Investigation of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of efficient and selective catalytic systems for the transformation of cycloheptylidene acetaldehyde (B116499) is a primary area for future research. Given its structure as an α,β-unsaturated aldehyde, a plethora of catalytic transformations can be envisioned. Research in this area should focus on catalysts that can control both chemo- and stereoselectivity.

Future investigations could target:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond or the reduction of the aldehyde functionality would provide access to valuable chiral building blocks. Catalytic systems based on noble metals like ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands, which have been successful for other α,β-unsaturated aldehydes, could be systematically screened and optimized for this specific substrate.

Oxidation Catalysis: Selective oxidation of the aldehyde to a carboxylic acid without affecting the exocyclic double bond, or vice-versa, epoxidation of the double bond, would yield versatile synthetic intermediates. Research into chemoselective oxidation catalysts, potentially based on transition metals like palladium or copper, or even organocatalytic systems, would be highly valuable.

Condensation and Addition Catalysts: The aldehyde functionality is a key handle for carbon-carbon bond formation. Exploring catalysts for aldol (B89426), Knoevenagel, and Michael-type reactions would open up avenues for chain extension and the introduction of further functional groups. The development of organocatalysts, such as chiral amines or N-heterocyclic carbenes (NHCs), could offer high levels of stereocontrol in these transformations.

A comparative study of different catalytic systems would be instrumental in understanding the influence of the seven-membered ring on reactivity and selectivity.

Table 1: Potential Catalytic Transformations of Cycloheptylidene Acetaldehyde

| Reaction Type | Potential Catalyst Class | Desired Product | Research Focus |

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | Chiral saturated aldehyde or alcohol | High enantioselectivity |

| Chemoselective Oxidation | Pd, Cu, or organocatalysts | Carboxylic acid or epoxide | High chemoselectivity |

| Aldol Condensation | Chiral organocatalysts (e.g., prolinol derivatives) | β-hydroxy aldehyde | Diastereo- and enantioselectivity |

| Michael Addition | Organocatalysts (e.g., imidazolidinones) | γ-functionalized aldehyde | High enantioselectivity |

Exploration of Novel Reaction Pathways and Transformations

Beyond established catalytic methods, the unique structural features of cycloheptylidene acetaldehyde invite the exploration of novel reaction pathways. The conformational flexibility of the cycloheptyl ring, combined with the reactivity of the α,β-unsaturated aldehyde, could lead to unexpected and synthetically useful transformations.

Future research could explore:

Cycloaddition Reactions: The exocyclic double bond can act as a dienophile or a dipolarophile in cycloaddition reactions. Investigating Diels-Alder, [3+2] cycloadditions, and other pericyclic reactions could lead to the rapid construction of complex polycyclic systems. The stereochemical outcome of these reactions will be heavily influenced by the conformation of the seven-membered ring.

C-H Functionalization: Direct functionalization of the C-H bonds of the cycloheptyl ring, guided by the aldehyde functionality, would be a highly atom-economical approach to introduce complexity. Transition-metal catalyzed C-H activation strategies could be employed to install new functional groups at various positions on the carbocyclic ring.

Cascade Reactions: Designing cascade or tandem reactions that involve both the aldehyde and the double bond in a single synthetic operation would be an elegant and efficient strategy for building molecular complexity. For instance, a catalyzed Michael addition followed by an intramolecular aldol condensation could lead to the formation of bicyclic products.

Application in the Synthesis of Structurally Complex Natural Products or Bioactive Compounds

While there are no known natural products containing the cycloheptylidene acetaldehyde moiety, its unique seven-membered ring skeleton makes it an attractive starting material for the synthesis of novel, structurally complex molecules with potential biological activity. The conformational properties of the cycloheptyl ring can impart specific three-dimensional shapes to molecules, which can be crucial for their interaction with biological targets.

Potential applications in synthesis include:

Scaffold for Natural Product Analogues: The cycloheptylidene acetaldehyde core could serve as a scaffold for the synthesis of analogues of natural products that contain a seven-membered carbocycle. By modifying the side chain and introducing additional functional groups, libraries of new compounds could be generated for biological screening.

Access to Medium-Sized Rings: The synthesis of medium-sized rings (7-11 atoms) is a significant challenge in organic chemistry. Cycloheptylidene acetaldehyde provides a readily available seven-membered ring that can be further elaborated or rearranged to access other medium-sized ring systems.

De Novo Design of Bioactive Molecules: The unique topology of this compound could be exploited in the de novo design of molecules targeting specific biological pathways. Its use as a starting point for diversity-oriented synthesis could lead to the discovery of new therapeutic agents.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Given the limited experimental data on cycloheptylidene acetaldehyde, advanced computational modeling presents a powerful tool for predicting its reactivity and guiding synthetic efforts. Quantum chemical calculations can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms of this molecule.

Future computational studies should focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of cycloheptylidene acetaldehyde is essential for understanding its reactivity. Identifying the most stable conformers and the energy barriers between them will be crucial for predicting the stereochemical outcomes of reactions.

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, such as catalytic hydrogenations, oxidations, and cycloadditions. These calculations can help in understanding the origins of chemo-, regio-, and stereoselectivity and in identifying the optimal reaction conditions.

In Silico Catalyst Design: Computational methods can be used to design new catalysts specifically tailored for transformations of cycloheptylidene acetaldehyde. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst architectures will lead to the desired reactivity and selectivity. Recent advancements in machine learning could also be applied to accelerate the discovery of new catalytic systems. arxiv.org

Table 2: Comparison of Properties of Related Cycloalkylidene Acetaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclopentylidene acetaldehyde | C₇H₁₀O | 110.15 | 168-170 |

| Cyclohexylidene acetaldehyde | C₈H₁₂O | 124.18 | 192-194 |

| Cycloheptylidene acetaldehyde | C₉H₁₄O | 138.21 | (Predicted) ~210-220 |

The data for cyclopentylidene and cyclohexylidene acetaldehyde are from experimental sources, while the boiling point for cycloheptylidene acetaldehyde is an extrapolated prediction.

Q & A

Q. How do natural tobacco polysaccharides compare to added sugars as acetaldehyde precursors in combustion models?

- Methodological Answer : Use pyrolysis-GC/MS to differentiate acetaldehyde sources. Cellulose contributes >60% of total yield, while exogenous sugars (e.g., glucose) show no significant additive effect. Validate via ¹³C-labeled polysaccharide tracking .

Data Presentation and Reproducibility Guidelines

- Raw Data Handling : Large datasets (e.g., adsorption isotherms, spectroscopic peaks) should be archived in appendices, with processed data (means ± SEM) in the main text .

- Literature Synthesis : Use SciFinder to retrieve preparation methods (e.g., Reaction Role: "Synthesis") and prioritize primary sources from journals like Separation Science and Technology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.